2,4-Diaminophenoxyethanol Dihydrochloride

Description

BenchChem offers high-quality 2,4-Diaminophenoxyethanol Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diaminophenoxyethanol Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

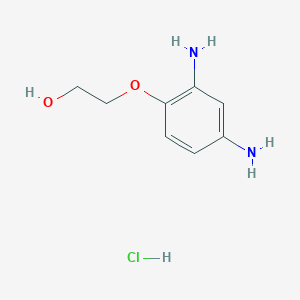

Structure

3D Structure of Parent

Properties

CAS No. |

847455-21-4 |

|---|---|

Molecular Formula |

C8H13ClN2O2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

InChI Key |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl |

physical_description |

Solid; [MSDSonline] Light grey to light pink solid; [EC] |

Origin of Product |

United States |

Foundational & Exploratory

2,4-Diaminophenoxyethanol Dihydrochloride CAS number 66422-95-5

An In-depth Technical Guide to 2,4-Diaminophenoxyethanol Dihydrochloride (CAS 66422-95-5): Properties, Synthesis, Applications, and Safety for the Research Professional

Executive Summary

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is a synthetic aromatic amine salt primarily utilized as a key intermediate in the cosmetics industry.[1] Appearing as a white to light grey crystalline powder, it is soluble in water, a characteristic enhanced by its dihydrochloride form.[1][2] Its principal application is as a "coupler" in oxidative, or permanent, hair dye formulations.[3][4] In this role, it reacts with a primary intermediate ("precursor" or "developer") in the presence of an oxidizing agent, typically hydrogen peroxide, to form large, stable colorant molecules within the hair shaft.[5] This mechanism ensures long-lasting, wash-resistant hair color.[1]

The synthesis of this compound generally involves a multi-step process starting from 2,4-dinitrochlorobenzene.[6][7] Extensive toxicological evaluations by regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel have been conducted.[3][8] These bodies have concluded that 2,4-Diaminophenoxyethanol Dihydrochloride is safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% after mixing, though it is recognized as a potential skin sensitizer.[8][9] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, formulation protocols, and detailed safety profile for researchers and product development scientists.

Chemical and Physical Profile

Identification

-

CAS Number: 66422-95-5[10]

-

Chemical Name: 2-(2,4-diaminophenoxy)ethanol dihydrochloride[10]

-

Synonyms: 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride, IMEXINE OAJ[11][12]

-

Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[2][13]

Chemical Structure

Caption: Chemical structure of 2,4-Diaminophenoxyethanol Dihydrochloride.

Physicochemical Properties

The dihydrochloride salt form of 2,4-Diaminophenoxyethanol significantly enhances its water solubility, which is a critical attribute for its application in aqueous hair dye formulations.

| Property | Value | Source(s) |

| Appearance | White to light grey/pink crystalline powder | [1][2][6] |

| Melting Point | 222-224 °C; 242.5 °C | [1][11] |

| Boiling Point | 432.7 °C (Predicted) | [1] |

| Water Solubility | 425 ± 7 g/L (at 20 °C) | [11][14] |

| DMSO Solubility | ≥ 10 g/100 ml | [11] |

| Ethanol Solubility | ≤ 1 g/100 ml | [11] |

| Partition Coefficient (Log P) | 0.99 (at 20 °C) | [11][14] |

| Purity (HPLC) | ≥98.5% | [1][4] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][14] It should be stored away from incompatible materials and foodstuffs.[14]

-

Solution Stability: Aqueous solutions (0.1 and 200 mg/ml) are stable for up to 6 hours at room temperature and 9 days at 4 °C when protected from light under an inert gas atmosphere.[8][11] DMSO solutions (5-100 mg/ml) are stable for up to 4 hours under similar conditions.[8][11]

-

Shelf Life: A typical shelf life is 24 months when stored under recommended conditions.[15]

Synthesis and Manufacturing

Overview of the Synthetic Pathway

The industrial synthesis of 2,4-Diaminophenoxyethanol Dihydrochloride is a multi-step process. The most commonly cited route begins with 2,4-dinitrochlorobenzene as the primary raw material.[6][7][16] The process can be segmented into three core stages: condensation (etherification), hydrogenation (reduction), and salification.[16]

Caption: General three-stage synthesis workflow for the target compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a synthesized representation of the process described in the literature.[6][7][16]

-

Condensation:

-

Charge a reaction vessel with 2,4-dinitrochlorobenzene and ethylene glycol.

-

Under alkaline conditions (e.g., using NaOH), heat the mixture to facilitate the Williamson ether synthesis, forming β-2,4-dinitrophenoxyethanol.[7]

-

Monitor the reaction to completion via an appropriate analytical method (e.g., TLC or HPLC).

-

Upon completion, neutralize the mixture and isolate the intermediate product, which may require filtration and washing.

-

-

Hydrogenation:

-

Dissolve the intermediate β-2,4-dinitrophenoxyethanol in a suitable solvent.

-

Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[7]

-

Pressurize the vessel with hydrogen gas (e.g., up to 12 kg/cm ²) and maintain a controlled temperature.[7][16] This step reduces the two nitro groups (-NO₂) to amino groups (-NH₂).

-

After the reaction, the catalyst is filtered off, yielding a solution of the 2,4-diaminophenoxyethanol free base.

-

-

Salification and Isolation:

-

To the solution of the free base, add a stoichiometric excess of hydrochloric acid (HCl) to form the dihydrochloride salt.

-

The product, being less soluble, will precipitate out of the solution.

-

The precipitate is isolated via filtration, washed (e.g., with ethanol and an acidic solution to maintain the salt form), and dried under vacuum to yield the final 2,4-Diaminophenoxyethanol Dihydrochloride product.[16][17]

-

Impurity Profile

The purity of the final product is critical for its safe use in cosmetics. Rigorous quality control is necessary to monitor for potential impurities.

-

Purity Levels: Commercial batches typically exhibit a purity of 98.7% to 99.4% as determined by HPLC.[3]

-

Common Impurities: Potential impurities arising from starting materials or side reactions include m-phenylenediamine (<100 ppm) and 2,4-diaminoanisole (often not detected).[3][11]

-

Heavy Metals: Limits are set for heavy metals, such as arsenic, antimony, and mercury (<5 ppm), cadmium (<10 ppm), and lead (<20 ppm).[3]

Mechanism of Action in Oxidative Hair Coloration

The Role of Couplers and Precursors

Permanent hair dyes operate through a chemical reaction inside the hair fiber, providing color that is resistant to washing.[5] This system involves three key components:

-

Primary Intermediates (Precursors or Developers): These are small aromatic amines, such as p-phenylenediamine (PPD) or p-aminophenol. They are oxidized to form reactive species.

-

Couplers (Color Modifiers): These are aromatic compounds, such as 2,4-Diaminophenoxyethanol, that do not form color on their own but react with the oxidized precursors to create a spectrum of colors.[3][4]

-

Oxidizing Agent: Typically hydrogen peroxide, which serves two functions: it lightens the natural melanin in the hair and oxidizes the primary intermediates to initiate the color-forming reaction.[5]

The Oxidative Coupling Reaction

The process begins when the hair dye formulation (containing precursors and couplers) is mixed with the developer (hydrogen peroxide) and applied to the hair.[9]

-

Penetration: The small, unreacted precursor and coupler molecules, along with hydrogen peroxide, penetrate the hair cuticle into the cortex.

-

Oxidation: Hydrogen peroxide oxidizes the primary intermediate (precursor) into a reactive diimine intermediate.

-

Coupling: 2,4-Diaminophenoxyethanol, acting as a nucleophile, rapidly attacks the electrophilic diimine intermediate.[3]

-

Polymerization: This initial coupling reaction forms a larger dye molecule. Further reactions can occur, leading to the formation of even larger, complex chromophores. These newly formed molecules are too large to easily diffuse out of the hair shaft, resulting in permanent color.[5] The final color depends on the specific combination and concentration of precursors and couplers used.[5]

Caption: The four-stage mechanism of permanent hair coloring.

Applications and Formulation Guidelines

Primary Application: Oxidative Hair Dyes

The sole major application for 2,4-Diaminophenoxyethanol Dihydrochloride is as a coupler in permanent hair dye products.[11][18] It is used in a wide range of shades, and its final color contribution is dictated by the primary intermediate it is paired with. It is also permitted for professional use in products for coloring eyelashes.[3]

Protocol: Formulation of a Representative Oxidative Hair Dye Product

Oxidative hair dyes are typically marketed as two-component kits that are mixed immediately before use.[5]

-

Component A: The Dye Cream/Lotion

-

Objective: To create a stable base containing the dye intermediates (precursors and couplers).

-

Ingredients:

-

Alkalizing Agent (e.g., Ammonia, Ethanolamine): Swells the hair cuticle to allow dye penetration.

-

Solvents (e.g., Water, Propylene Glycol): Dissolve the dye components.

-

Surfactants/Emulsifiers: Create a stable cream or lotion base.

-

Conditioning Agents: Protect the hair fiber during the dyeing process.

-

Antioxidants (e.g., Sodium Sulfite): Prevent premature oxidation of dyes in the tube.

-

Primary Intermediates (e.g., p-Phenylenediamine).

-

Couplers (e.g., 2,4-Diaminophenoxyethanol Dihydrochloride): The concentration in this base would be up to 4.0% to achieve a final on-head concentration of 2.0% after mixing.[5]

-

-

Procedure:

-

In a primary vessel, combine water and solvents.

-

Disperse any thickeners or conditioning polymers.

-

In a separate vessel, dissolve the dye intermediates (precursors and couplers) in a portion of the solvent system.

-

Combine the dye solution with the main batch.

-

Add surfactants, conditioning agents, and the alkalizing agent.

-

Homogenize to form a smooth cream or lotion.

-

Finally, add antioxidants and adjust the pH.

-

-

-

Component B: The Developer Cream/Lotion

-

Objective: To provide the oxidizing agent in a stable form.

-

Ingredients:

-

Hydrogen Peroxide (3-12%): The oxidizing agent.

-

Stabilizers (e.g., Phosphoric Acid, Stannates): Prevent decomposition of hydrogen peroxide.

-

Thickeners/Emulsifiers: To create a creamy consistency that is easy to mix and apply.

-

Water.

-

-

Procedure:

-

Combine water and stabilizers in a vessel.

-

Slowly add hydrogen peroxide while mixing.

-

Add thickeners and emulsifiers and homogenize to the desired viscosity.

-

-

-

Application Protocol:

-

Mix Component A and Component B in a 1:1 ratio immediately before application.[11] This dilution results in the final on-head concentration of all ingredients, including a maximum of 2.0% for 2,4-Diaminophenoxyethanol Dihydrochloride.[8]

-

Apply the mixture evenly to the hair.

-

Allow to process for the time specified by the manufacturer (typically 20-40 minutes).

-

Rinse thoroughly with water, followed by a conditioning treatment.

-

Other Reported Uses

While its primary use is in cosmetics, it is also listed as a biochemical for proteomics research and as a potential building block in the chemical synthesis of pharmaceuticals, though these applications are less common.[4][13]

Comprehensive Safety and Toxicological Profile

The safety of 2,4-Diaminophenoxyethanol and its salts has been extensively reviewed by international regulatory bodies. The toxicological data has been primarily generated using the dihydrochloride salt.[8]

Toxicokinetics

-

Dermal Absorption: In vitro studies using human skin showed that the percutaneous absorption of 2,4-Diaminophenoxyethanol HCl from a typical hair dye formulation is low.[19] Under oxidative conditions (mixed with hydrogen peroxide), the mean total absorption was found to be approximately 2.94 µg/cm².[20]

Acute and Subchronic Toxicity

The compound exhibits moderate acute toxicity following oral exposure.

| Study Type | Species | Route | Result | Source(s) |

| Acute Oral LD₅₀ | Rat | Oral (gavage) | ~1000 mg/kg bw | [3][11][20] |

| Acute Oral LD₅₀ | Mouse | Oral | 1160 mg/kg bw | [20] |

| 13-Week Subchronic | Rat | Oral | NOAEL = 20 mg/kg bw/day | [11] |

Skin and Eye Irritation

-

Skin Irritation: Considered slightly irritating to the skin at a concentration of 4.0%.[5]

-

Eye Irritation: A 4% aqueous solution was found to cause slight conjunctival reactions (redness and chemosis) in animal studies, indicating it is practically non-irritating to the eyes.[5][11]

Skin Sensitization

The critical health effect for this chemical is its potential for skin sensitization. [20]

-

Classification: It is classified as a skin sensitizer.[21]

-

Local Lymph Node Assay (LLNA): Studies showed a dose-related increase in lymphoproliferation, confirming its sensitizing potential. The EC3 value (the concentration estimated to produce a threefold increase in lymphocyte proliferation) was calculated to be 3.2%.[11]

Genotoxicity and Carcinogenicity

-

Genotoxicity: The majority of genotoxicity assays in bacteria (Ames test) were negative.[5] It was also not found to be active in in-vivo genotoxicity studies in animals.[5]

-

Carcinogenicity: Long-term animal studies did not show any evidence of carcinogenicity.[5][20]

Protocol: Local Lymph Node Assay (LLNA) for Sensitization Assessment

This protocol is based on the methodology described in the SCCS opinion for assessing the skin sensitization potential of the compound.[11]

-

Objective: To determine the potential of a test substance to induce lymphocyte proliferation in the auricular lymph nodes draining the site of application (the mouse ear).

-

Test System: CBA/J mice are typically used.

-

Procedure:

-

Dose Formulation: Prepare a series of concentrations of 2,4-Diaminophenoxyethanol Dihydrochloride (e.g., 0.5%, 1%, 2.5%, 5%, 10% w/v) in a suitable vehicle like Dimethyl sulfoxide (DMSO).[11] A vehicle control (DMSO alone) and a positive control (e.g., alpha-hexylcinnamaldehyde) are also required.

-

Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsum of each ear of the respective animal groups.

-

Thymidine Injection: On day 6, administer a single intravenous injection of tritiated methyl thymidine (³H-TdR).[11]

-

Node Excision: Five hours after the ³H-TdR injection, sacrifice the animals and excise the auricular lymph nodes.

-

Sample Processing: Pool the lymph nodes for each group and prepare a single-cell suspension.

-

Measurement: Measure the incorporation of ³H-TdR into the lymphocytes using a scintillation counter. The result is expressed as Disintegrations Per Minute (DPM).

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

-

An SI value of ≥ 3 is considered a positive result, indicating sensitization. The EC3 value can be interpolated from the dose-response curve.

-

Regulatory Landscape and Quality Control

Global Regulatory Status

-

European Union: 2,4-Diaminophenoxyethanol and its salts are listed in Annex III of the EU Cosmetics Regulation. They are permitted for use as substances in oxidative hair dye products at a maximum concentration applied to the hair of 2.0% (after mixing with hydrogen peroxide).[3][8]

-

United States: The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 2,4-Diaminophenoxyethanol HCl and its sulfate salt and concluded they are safe as hair dye ingredients in the present practices of use and concentration.[3][5]

The SCCS concluded that "the use of 2,4-diaminophenoxyethanol HCl itself as an oxidative hair dye at a maximum concentration of 2.0 % in the finished cosmetic product (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, apart from its sensitising potential."[8][9]

Quality Specifications and Analytical Methods

Maintaining high purity is essential for regulatory compliance and consumer safety.

-

Appearance: Off-white crystalline powder.[1]

-

Assay (Purity): ≥99.0% (by HPLC).[1]

-

Iron: ≤50 ppm.[1]

-

Ash: ≤0.5%.[1]

-

Loss on Drying: ≤1.0%.[1]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of 2,4-Diaminophenoxyethanol Dihydrochloride and quantify any known impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 254 nm).[3]

-

Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Procedure:

-

Prepare a standard solution of 2,4-Diaminophenoxyethanol Dihydrochloride of known concentration in a suitable diluent (e.g., mobile phase or water).

-

Prepare the sample solution by accurately weighing and dissolving the test material in the same diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Calculate the purity of the sample using the area percentage method. The purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Quantify specific impurities by comparing their peak areas to those of certified reference standards.

-

Conclusion

2,4-Diaminophenoxyethanol Dihydrochloride (CAS 66422-95-5) is a well-characterized chemical with a specific and critical function in the cosmetics industry. Its role as a coupler in oxidative hair dyes is enabled by its chemical structure and enhanced by the water solubility of its dihydrochloride salt form. While its synthesis is straightforward, stringent control over impurities is paramount. The mechanism of action, involving a chemical reaction within the hair cortex, is responsible for the efficacy and permanence of the hair color it helps create. Extensive safety evaluations have established a clear profile, with skin sensitization being the primary hazard of note. Regulatory bodies have deemed it safe for its intended use under specific concentration limits, providing a clear framework for formulators and researchers. This guide provides the core technical knowledge required for the informed and safe application of this compound in research and product development.

References

-

European Commission. Scientific Committee on Consumer Products (SCCP) Opinion on 2,4-Diaminophenoxyethanol and its salts.

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42).

-

CymitQuimica. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride.

-

Cosmetic Ingredient Review. 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.

-

LookChem. Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate.

-

European Commission. Request for a scientific opinion: Hair dye 2,4-Diaminophenoxyethanol dihydrochloride (CAS 66422-95-5) and 2,4- Diaminophenoxyethanol sulphate (CAS 70643-20-8) submission II (A042).

-

Cosmetics Info. 2,4-Diaminophenoxyethanol HCl.

-

Santa Cruz Biotechnology. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

-

CAS Common Chemistry. 2,4-Diaminophenoxyethanol dihydrochloride.

-

Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics (2024).

-

Echemi. 2,4-Diaminophenoxyethanol dihydrochloride SDS, 66422-95-5 Safety Data Sheets.

-

Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics (2025).

-

ChemicalBook. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride Chemical Properties,Uses,Production.

-

Jay Organics. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Safety Data Sheet.

-

TCI Chemicals. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride.

-

COSMILE Europe. 2,4-DIAMINOPHENOXYETHANOL HCL – Ingredient.

-

Australian Government Department of Health. Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment.

-

PubChem. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride.

-

ResearchGate. Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.

-

ChemicalBook. 66422-95-5(2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Product Description.

-

Patsnap. Preparation method of 2,4-diaminophenoxyethanol hydrochloride.

-

The Good Scents Company. 2,4-diaminophenoxyethanol HCl.

-

Jayvir Dye Chem. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded).

-

Google Patents. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

-

Accio. 2,4-Diaminophenoxyethanol HCl: Pure & Reliable Supplier.

-

Biosynth. Safety Data Sheet - 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

-

Analytice. 2,4-diaminophenoxyethanol Hcl - analysis.

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 66422-95-5: 2,4-Diaminophenoxyethanol dihydrochloride [cymitquimica.com]

- 3. cir-safety.org [cir-safety.org]

- 4. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. scbt.com [scbt.com]

- 14. echemi.com [echemi.com]

- 15. 2,4-Diaminophenoxyethanol HCl: Pure & Reliable Supplier [accio.ai]

- 16. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]

- 17. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 18. cosmileeurope.eu [cosmileeurope.eu]

- 19. cir-safety.org [cir-safety.org]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. jayorganics.com [jayorganics.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diaminophenoxyethanol Dihydrochloride

Introduction: A Molecule of Chromatic and Scientific Interest

2,4-Diaminophenoxyethanol Dihydrochloride, registered under CAS Number 66422-95-5, is an aromatic amine of significant interest, primarily within the cosmetics industry but also presenting a subject for study for researchers in chemical synthesis and drug discovery.[1] While its principal application is as a "coupler" in oxidative hair dye formulations, its chemical structure—a di-substituted aniline with an ether linkage to an ethanol moiety—provides a versatile scaffold.[1][2] This guide offers a comprehensive technical overview of its core physicochemical properties, analytical methodologies, and functional mechanisms, designed for the practicing researcher and development professional. We will delve into the causality behind experimental choices and provide robust, validated protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application and development. 2,4-Diaminophenoxyethanol Dihydrochloride is typically supplied as a light grey to off-white or pale pink-grey crystalline powder.[1][2] Its dihydrochloride salt form is crucial for enhancing its stability and aqueous solubility.[3]

Identity and Structure

-

IUPAC Name: 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[4]

-

Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride, 2,4-DAPE 2HCl[2][3]

-

CAS Number: 66422-95-5[3]

-

Molecular Formula: C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 2,4-Diaminophenoxyethanol Dihydrochloride. These values are critical for formulation development, analytical method design, and safety assessments.

| Property | Value | Source(s) |

| Melting Point | 204-208 °C; 222-224 °C; 242.5 °C | [1][5] |

| Water Solubility | 425 g/L (at 20°C) | [5] |

| Organic Solubility | Slightly soluble in DMSO and Methanol. Insoluble in 95% Ethanol and Acetone. | [2][5] |

| Density | 1.409 g/cm³ (at 20°C) | [2] |

| Partition Coefficient (Log Pₒ/w) | -0.98 to 0.99 (at 20°C) | [2] |

| pKa | Not Reported | [5][6] |

Insight for the Researcher: The significant variation in reported melting points likely reflects differences in purity and the specific crystalline form of the batches tested. The high water solubility is a direct consequence of the dihydrochloride salt form, which protonates the two amino groups, making the molecule highly polar. The conflicting Log P values, ranging from hydrophilic (-0.98) to slightly lipophilic (0.99), represent a known discrepancy in the literature.[2] Given the high water solubility and ionic nature of the salt, a negative or low positive value is more chemically plausible. The absence of a reported pKa is a notable data gap in the literature.[5][6] For context, the conjugate acid pKa values for a related compound, p-phenylenediamine, are 2.97 and 6.31, suggesting the amino groups of 2,4-Diaminophenoxyethanol are weakly basic.[7]

Synthesis and Manufacturing Overview

From a synthetic chemistry perspective, understanding the manufacturing route provides insight into potential impurities. The common synthesis pathway for 2,4-Diaminophenoxyethanol Dihydrochloride is a two-step process.[2]

-

Etherification (Williamson Synthesis): 2,4-Dinitrochlorobenzene is condensed with ethylene glycol under alkaline conditions to form the intermediate, β-2,4-Dinitrophenoxyethanol.

-

Reduction and Salt Formation: The dinitro intermediate is then subjected to catalytic hydrogenation to reduce the two nitro groups to primary amines. Finally, the resulting free base is treated with hydrochloric acid to precipitate the stable dihydrochloride salt.

This process highlights potential impurities such as unreacted starting materials or byproducts from incomplete reduction. Purity analysis of different batches has shown levels ranging from 98.7% to 99.4%, with potential contaminants including m-phenylenediamine and 2,4-diaminoanisole.[8]

Analytical Methodologies and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 2,4-Diaminophenoxyethanol Dihydrochloride. A reverse-phase method is optimal, as it effectively separates the polar analyte from less polar impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system using:

-

Solvent A: Deionized water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).

-

Solvent B: Acetonitrile.

-

Rationale: The acidic modifier ensures the amino groups are protonated, leading to sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the column stationary phase.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 238 nm and 286 nm.[9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a water/methanol mixture to a final concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.

Structural Elucidation: Spectroscopic Methods

While chromatographic methods confirm purity, spectroscopic techniques are required to validate the chemical structure. The European Commission's Scientific Committee on Consumer Products (SCCP) confirms the compound has been characterized by IR, NMR, and Mass Spectrometry.[5]

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O).

-

Rationale: DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual peak does not typically interfere with analyte signals. D₂O can also be used, which will cause the exchange of labile N-H and O-H protons, simplifying the spectrum and confirming their presence.

-

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Expected Chemical Shifts (δ):

-

Aromatic Protons: Signals expected in the aromatic region (~6.0-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Aliphatic Protons (-O-CH₂-CH₂-OH): Two distinct signals, likely triplets, in the range of ~3.5-4.5 ppm.

-

Amine and Hydroxyl Protons (-NH₂ and -OH): Broad signals whose chemical shift is highly dependent on concentration and residual water. These signals will disappear upon D₂O exchange.

-

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Rationale: KBr pelleting is a classic method for solid samples, providing a clear spectrum without solvent interference. ATR is a modern, faster alternative requiring minimal sample preparation.

-

-

Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

-

Expected Characteristic Absorptions:

-

O-H Stretch: Broad peak around 3200-3500 cm⁻¹.

-

N-H Stretch: Peaks in the region of 3100-3400 cm⁻¹ (primary amines often show two bands).

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ range.

-

Comprehensive Characterization Workflow

A self-validating system for characterizing a new batch of 2,4-Diaminophenoxyethanol Dihydrochloride should follow a logical progression from identity confirmation to purity assessment.

Caption: Workflow for Physicochemical Characterization.

Application in Oxidative Hair Coloration: The Coupler Mechanism

The primary industrial application of 2,4-Diaminophenoxyethanol Dihydrochloride is as a color coupler in permanent hair dye formulations.[2] It does not impart color on its own but reacts with a primary intermediate (or "developer," such as p-phenylenediamine) in the presence of an oxidizing agent (typically hydrogen peroxide) to form larger, stable colorant molecules within the hair shaft.[2]

The process occurs in an alkaline environment (facilitated by ammonia or ethanolamine), which swells the hair cuticle, allowing the small precursor molecules to penetrate the cortex.[2] Inside the hair, the hydrogen peroxide oxidizes the primary intermediate into a reactive quinonediimine. This highly reactive species then rapidly undergoes an electrophilic substitution reaction with the electron-rich coupler, 2,4-Diaminophenoxyethanol, to form the final dye molecule.

Caption: Mechanism of Oxidative Hair Dye Formation.

Safety, Handling, and Stability

For researchers and laboratory professionals, proper handling of 2,4-Diaminophenoxyethanol Dihydrochloride is paramount.

-

Hazard Classification: The compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[5]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[3]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. The material is noted to be air-sensitive.[2]

-

Stability: Aqueous solutions (0.1 and 200 mg/mL) have been shown to be stable for up to 9 days at 4°C when protected from light.[5][6] Solutions in DMSO (5-100 mg/mL) are stable for at least 4 hours at room temperature.[5][6]

References

-

Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). (SCCS/1367/10). European Commission. [Link]

-

Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. (N.D.). WorldOfChemicals. [Link]

-

SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. (SCCP/0979/06). European Commission. [Link]

-

2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932. (N.D.). PubChem. [Link]

-

Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. (2025). Cosmetic Ingredient Review. [Link]

-

2,4-Diaminophenoxyethanol Dihydrochloride | C8H13ClN2O2 | CID 22321000. (N.D.). PubChem. [Link]

-

2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review. [Link]

-

2,4-DIAMINOPHENOXYETHANOL SULFATE. (N.D.). precisionFDA. [Link]

-

o-Phenylenediamine. (N.D.). Wikipedia. [Link]

-

Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. (2024). Cosmetic Ingredient Review. [Link]

-

Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. (2025). Cosmetic Ingredient Review. [Link]

-

Spectrum Two FT-IR Spectrometer Specifications. (N.D.). PerkinElmer. [Link]

-

p-Phenylenediamine. (N.D.). Wikipedia. [Link]

-

p-Phenylenediamine | C6H4(NH2)2 | CID 7814. (N.D.). PubChem. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 4. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

Solubility Profile of 2,4-Diaminophenoxyethanol Dihydrochloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5), a key intermediate and oxidative coupler, sees extensive application in the cosmetics industry, particularly in permanent hair dye formulations.[1][2][3][4] Its efficacy and safety in these applications are fundamentally linked to its solubility characteristics. A thorough understanding of its behavior in aqueous and organic media is paramount for formulators, analytical scientists, and toxicologists to ensure product stability, performance, and regulatory compliance. This guide provides a detailed analysis of the solubility of 2,4-Diaminophenoxyethanol Dihydrochloride, synthesizes field-proven insights into experimental determination, and offers a robust, self-validating protocol for solubility assessment.

Introduction: Chemical Identity and Formulation Significance

2,4-Diaminophenoxyethanol Dihydrochloride is an aromatic amine salt with the chemical formula C₈H₁₂N₂O₂·2HCl and a molecular weight of approximately 241.11 g/mol .[5] It typically appears as a grey to pale pink-grey crystalline powder.[1][6] In oxidative hair colorants, it functions as a "coupler," reacting with a "developer" (e.g., p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide to form larger dye molecules within the hair shaft.[4]

The dihydrochloride salt form is specifically engineered to confer aqueous solubility, a critical attribute for its application in water-based dye formulations. The solubility dictates not only the maximum concentration achievable in a formulation but also influences reaction kinetics, skin penetration, and the overall toxicological profile.[7]

Aqueous Solubility: A Quantitative Analysis

2,4-Diaminophenoxyethanol Dihydrochloride exhibits excellent solubility in water. This is a direct consequence of its molecular structure, which combines the hydrophilic properties of a phenoxyethanol moiety with two protonated amino groups, forming a highly polar dihydrochloride salt.

Quantitative Data: Published data consistently indicates a high degree of water solubility.

Causality Behind High Aqueous Solubility:

-

Ionic Nature: As a dihydrochloride salt, the compound fully dissociates in water into a dicationic organic species and two chloride anions. This ionic character dramatically enhances its interaction with polar water molecules.

-

Hydrogen Bonding: The presence of hydroxyl (-OH) and protonated amino (-NH₃⁺) groups allows for extensive hydrogen bonding with the surrounding water molecules, further facilitating dissolution.

-

pH of Aqueous Solutions: The presence of the hydrochloride counterions results in a distinctly acidic aqueous solution, with a pH of approximately 1.[7][8] This acidic environment ensures the amino groups remain fully protonated, maintaining the compound's high solubility.

It is also noted that while the compound is soluble in cold water, its solubility further increases with rising water temperature.[6]

Organic Solvent Compatibility: A Qualitative Overview

The solubility of 2,4-Diaminophenoxyethanol Dihydrochloride in organic solvents is markedly limited, a profile consistent with its ionic salt structure. The compound's polarity governs its compatibility with organic media.

Solubility Profile:

-

Polar Aprotic Solvents: It is described as slightly soluble in dimethyl sulfoxide (DMSO).[6][8][9] This limited solubility is attributed to DMSO's high polarity, which can solvate the cationic species to some extent.

-

Polar Protic Solvents: It is also reported as slightly soluble in methanol.[6][8][9] However, it is noted as insoluble in 95% ethanol, indicating that the decreasing polarity from methanol to ethanol significantly reduces compatibility.[8]

-

Less Polar/Non-Polar Solvents: The compound is reported as insoluble in acetone.[8] One source suggests solubility in acetone and chloroform, but this appears to be an outlier against the consensus in technical data sheets.[2]

Expert Insight: The low solubility in most organic solvents is a critical consideration for analytical method development. For instance, while DMSO can be used as a solvent for stock solutions in toxicological studies, its limited capacity must be acknowledged.[10][11] The free base form of this compound, being non-ionic, would be expected to exhibit significantly greater solubility in organic solvents, though specific data is scarce.[8]

Summary of Solubility Data

For ease of reference, the solubility characteristics are summarized below.

| Solvent | Formula | Type | Reported Solubility | Temperature (°C) | Reference(s) |

| Water | H₂O | Polar Protic | 425 g/L | 20 | [6][7][8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | Room Temp. | [6][8][9] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Room Temp. | [6][8][9] |

| Ethanol (95%) | C₂H₅OH | Polar Protic | Insoluble | Room Temp. | [8] |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble | Room Temp. | [8] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible data, a well-controlled experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of 2,4-Diaminophenoxyethanol Dihydrochloride in a specified solvent at a controlled temperature.

Pillar of Expertise & Experience: We do not simply mix and measure. We establish a thermodynamic equilibrium. This is achieved by ensuring an excess of the solid is present throughout the experiment, allowing the solution to reach its saturation point under constant agitation and temperature. Verifying that the concentration is stable over an extended period (e.g., at 24 and 48 hours) provides confidence that equilibrium, not a metastable state, has been reached.

Methodology:

-

Preparation of Solvent System:

-

Prepare the desired solvent (e.g., deionized water, pH 7.4 phosphate buffer, DMSO). Degas the solvent if necessary, particularly for HPLC analysis.

-

-

Addition of Solute:

-

To a series of glass vials, add a known volume of the solvent (e.g., 5 mL).

-

Add an excess amount of 2,4-Diaminophenoxyethanol Dihydrochloride to each vial. "Excess" means enough solid is added so that it remains visible at the end of the equilibration period. This is the cornerstone of the self-validating system, as it provides physical proof of saturation.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed for a predetermined period, typically 24 to 48 hours. The goal is to reach a state where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Phase Separation:

-

After equilibration, allow the vials to stand briefly at the experimental temperature to let the excess solid settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Causality: This step is critical. Filtration removes all undissolved microparticulates, ensuring that only the dissolved analyte is measured. The filtration must be done quickly to prevent temperature changes that could alter solubility.

-

-

Quantification:

-

Prepare a stock solution of 2,4-Diaminophenoxyethanol Dihydrochloride of known concentration in the chosen solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute the filtered saturated solution (the filtrate) to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

-

Calculation and Reporting:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility (S) in the saturated solution using the following formula: S (g/L) = C_measured (g/L) × Dilution Factor

-

The result should be reported as mass per volume (e.g., g/L or mg/mL) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol, emphasizing the key stages for ensuring data integrity.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

2,4-Diaminophenoxyethanol Dihydrochloride is a highly water-soluble compound (425 g/L at 20°C), a characteristic driven by its ionic salt form.[6][7][8] Conversely, it exhibits limited to poor solubility in common organic solvents, with slight solubility observed only in highly polar media like DMSO and methanol.[6][8][9] This distinct solubility profile is fundamental to its application in aqueous-based cosmetic formulations. For researchers and developers, adherence to rigorous, self-validating experimental protocols, such as the isothermal shake-flask method detailed herein, is imperative for generating accurate and reliable solubility data essential for robust product development, analytical characterization, and comprehensive safety assessment.

References

-

Smolecule. (2023, August 15). Buy 2,4-Diaminophenoxyethanol. Link

-

The Good Scents Company. 2,4-diaminophenoxyethanol HCl. Link

-

Biosynth. 2,4-Diaminophenoxyethanol 2HCl. Link

-

ChemicalBook. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Link

-

Santa Cruz Biotechnology, Inc. (2016, March 29). SC-352254 - SAFETY DATA SHEET. Link

-

Zhishang Bio. 2-(2 4-Diaminophenoxy)ethanol dihydrochloride. Link

-

Echemi. 2,4-Diaminophenoxyethanol dihydrochloride SDS, 66422-95-5 Safety Data Sheets. Link

-

Biosynth. (2021, May 29). Safety Data Sheet FD38978. Link

-

ChemicalBook. 66422-95-5(2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Product Description. Link

-

Ensince Industry Co., Ltd. 2,4-Diaminophenoxyethanol HCl CAS 66422-95-5. Link

-

Jayvir Dye Chem. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Link

-

AK Scientific, Inc. Safety Data Sheet: 2,4-Diaminophenoxyethanol 2HCl. Link

-

Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Link

-

COSMILE Europe. 2,4-DIAMINOPHENOXYETHANOL HCL – Ingredient. Link

-

Cosmetics Info. 2,4-Diaminophenoxyethanol HCl. Link

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Link

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Link

-

ChemBK. (2024, April 9). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Link

Sources

- 1. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 2. 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) [jayvirdyechem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 6. zhishangbio.com [zhishangbio.com]

- 7. echemi.com [echemi.com]

- 8. Buy 2,4-Diaminophenoxyethanol | 70643-19-5 [smolecule.com]

- 9. 66422-95-5 CAS MSDS (2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. health.ec.europa.eu [health.ec.europa.eu]

Spectral analysis of 2,4-Diaminophenoxyethanol Dihydrochloride (¹H NMR, ¹³C NMR, IR, Mass Spec)

A Technical Guide to the Spectroscopic Analysis of 2,4-Diaminophenoxyethanol Dihydrochloride

Executive Summary

2,4-Diaminophenoxyethanol Dihydrochloride (2,4-DAPE·2HCl) is a primary intermediate and coupler in the formulation of oxidative hair dyes.[1][2] Its chemical structure and purity are paramount to the safety and efficacy of final consumer products, necessitating rigorous analytical characterization.[3] This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 2,4-DAPE·2HCl, leveraging Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present self-validating protocols, and synthesize the data from these orthogonal techniques to build a complete, verifiable profile of the molecule. This document is intended for researchers, analytical scientists, and quality control professionals in the cosmetic and chemical industries.

Introduction: The Analytical Imperative

The molecular integrity of cosmetic ingredients like 2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 66422-95-5) is a cornerstone of product safety and performance.[1][4] As an oxidative hair dye coupler, its role is to react with a developer (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form larger colorant molecules within the hair shaft.[1] The precise substitution pattern on the aromatic ring and the integrity of the hydroxyethoxy side chain are critical for achieving the desired color and ensuring toxicological safety. Regulatory bodies, such as the European Union's Scientific Committee on Consumer Safety (SCCS), have established its safety in hair dyes at specific concentrations, making robust analytical verification essential.[5]

Spectroscopic methods provide a powerful, non-destructive suite of tools to confirm the molecule's identity, structure, and purity. Each technique offers a unique window into the molecule's architecture:

-

NMR Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework, confirming atom connectivity and the chemical environment of each nucleus.

-

Infrared (IR) Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural clues through controlled fragmentation analysis.

By integrating these techniques, we can create a detailed and unequivocal chemical "fingerprint" of 2,4-DAPE·2HCl.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecular structure is crucial for predicting and interpreting spectral data.

-

Molecular Formula: C₈H₁₄Cl₂N₂O₂[1]

-

Structure: An ethanol group linked via an ether bond to the 1-position of a 2,4-diaminobenzene ring, salified with two equivalents of hydrochloric acid.

// Define nodes for atoms with positions C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; O1 [label="O", pos="0,2.5!"]; C7 [label="C7", pos="-0.8,3.5!"]; C8 [label="C8", pos="0,4.5!"]; O2 [label="O", pos="-0.8,5.5!"]; N1 [label="N (Amine)", pos="-2.5,1.25!"]; N2 [label="N (Amine)", pos="0,-2.5!"]; H1 [label="H", pos="2.15,-1.25!"]; H2 [label="H", pos="2.15,1.25!"]; H3 [label="H", pos="-2.15,-1.25!"]; H_O [label="H", pos="-1.6,5.75!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C7 -- C8; C8 -- O2; C2 -- N1; C4 -- N2; C5 -- H1; C6 -- H2; C3 -- H3; O2 -- H_O;

// Add labels for hydrogens on amines and carbons (implied) // For clarity, not all hydrogens are explicitly drawn in neato layout } Caption: Numbered structure of 2,4-Diaminophenoxyethanol.

Predicted Spectral Highlights:

-

¹H NMR: Expect signals in the aromatic region (for protons on the benzene ring), aliphatic region (for the ethoxy chain protons), and exchangeable protons (for the amine and hydroxyl groups). The dihydrochloride form means the amine groups will be protonated (-NH₃⁺), which will affect their chemical shift and exchange behavior.

-

¹³C NMR: Expect 8 distinct carbon signals, 6 for the aromatic ring and 2 for the ethoxy chain.

-

IR: Look for characteristic bands for O-H (alcohol), N-H (ammonium), C-O (ether), and C=C (aromatic) stretching.

-

Mass Spec: The molecular ion for the free base (C₈H₁₂N₂O₂) is expected at m/z 168.1. For the dihydrochloride salt, analysis may show the free base or protonated molecule depending on the ionization technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1 Principle and Rationale ¹H NMR provides the most detailed information about the hydrogen atom environments in a molecule. The chemical shift of each proton is dictated by its local electronic environment, and spin-spin coupling reveals the number of neighboring protons, allowing for definitive structural assignment. For 2,4-DAPE·2HCl, this technique is indispensable for confirming the substitution pattern on the aromatic ring and the structure of the side chain.

3.2 Experimental Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of the 2,4-DAPE·2HCl sample.

-

Solvent Selection: Dissolve the sample in 0.75 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Causality: D₂O is an excellent choice as the dihydrochloride salt is highly water-soluble.[5] Protons from the -OH and -NH₃⁺ groups will exchange with deuterium, causing their signals to disappear or broaden significantly. This is a useful diagnostic tool. DMSO-d₆ is a good alternative that will allow observation of the exchangeable protons, though their signals may be broad.

-

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for precise chemical shift referencing (δ 0.00 ppm).

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Temperature: 298 K.

-

3.3 Data Interpretation and Signal Assignment (Predicted, in DMSO-d₆) The dihydrochloride salt form protonates the amine groups to ammonium (-NH₃⁺). The chemical shifts are predictions based on analogous structures like aminophenols and will be significantly influenced by the protonation state and solvent.[8]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~7.0-7.2 | d | 1H | Aromatic proton ortho to -OR |

| H-5 | ~6.8-7.0 | d | 1H | Aromatic proton ortho to -NH₃⁺ |

| H-3 | ~6.6-6.8 | dd | 1H | Aromatic proton between -NH₃⁺ groups |

| -O-CH₂ -CH₂-OH | ~4.0-4.2 | t | 2H | Methylene group adjacent to ether oxygen |

| -O-CH₂-CH₂ -OH | ~3.7-3.9 | t | 2H | Methylene group adjacent to hydroxyl |

| -OH | ~4.5-5.5 | br s | 1H | Hydroxyl proton (exchangeable) |

| -NH₃⁺ | ~8.0-10.0 | br s | 6H | Ammonium protons (exchangeable) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1 Principle and Rationale ¹³C NMR spectroscopy provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of distinct carbon environments and identifying key functional groups (e.g., aromatic vs. aliphatic carbons).

4.2 Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~30-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically needed to achieve a good signal-to-noise ratio.

-

4.3 Data Interpretation and Signal Assignment (Predicted) Chemical shifts are predicted based on additive rules and data from similar substituted benzene rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C1 (Carbon attached to -OR) |

| ~140-145 | C2 or C4 (Carbons attached to -NH₃⁺) |

| ~135-140 | C4 or C2 (Carbons attached to -NH₃⁺) |

| ~115-120 | C6 |

| ~110-115 | C5 |

| ~105-110 | C3 |

| ~65-70 | C7 (-O-C H₂-CH₂-OH) |

| ~58-62 | C8 (-O-CH₂-C H₂-OH) |

Infrared (IR) Spectroscopy

5.1 Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent, rapid technique for confirming their presence.

5.2 Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 2,4-DAPE·2HCl powder directly onto the ATR crystal.

-

Causality: ATR is a modern, preferred method as it requires minimal sample preparation, avoids the need for making KBr pellets, and provides high-quality, reproducible spectra.

-

Data Acquisition:

-

Instrument: FTIR Spectrometer with a diamond or germanium ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Action: Collect a background spectrum of the clean, empty ATR crystal first, then collect the sample spectrum. The instrument software automatically ratios these to produce the final absorbance spectrum.

-

5.3 Spectral Analysis: Correlating Bands to Functional Groups The spectrum will be complex, but key bands confirm the structure. Data from similar aminophenol compounds provide a reference for expected regions.[9][10]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) group |

| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) groups |

| 3000 - 2850 | C-H Stretch | Aliphatic CH₂ groups |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic ring |

| 1250 - 1200 | C-N Stretch | Aromatic amine |

| 1150 - 1050 | C-O Stretch | Ether (Ar-O-C) and Alcohol (C-O) |

Mass Spectrometry (MS)

6.1 Principle and Rationale MS provides the molecular weight of a compound and, through fragmentation, invaluable structural information. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for polar, salt-like compounds such as 2,4-DAPE·2HCl, as it typically produces a protonated molecular ion with minimal initial fragmentation.

6.2 Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Causality: A trace amount of formic acid may be added to the mobile phase to aid in protonation and enhance the signal in positive ion mode.[11]

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Scan Range: m/z 50-500.

-

Source Temperature: ~100-150 °C.

-

6.3 Analysis of the Mass Spectrum

-

Expected Molecular Ion: In ESI+ mode, the primary ion observed will be for the protonated free base [M+H]⁺, where M is the free base C₈H₁₂N₂O₂.

-

[M+H]⁺ = 168.09 + 1.01 = m/z 169.10

-

-

Tandem MS (MS/MS): To confirm the structure, the precursor ion at m/z 169.10 can be isolated and subjected to collision-induced dissociation (CID). This will generate a characteristic fragmentation pattern.

Expected Fragments:

-

Loss of the hydroxyethoxy side chain: Cleavage of the ether bond is a common pathway.[12][13]

-

Loss of water (-18 Da): A common fragmentation for molecules containing a hydroxyl group.[14]

-

Loss of ammonia (-17 Da): Possible from the protonated amine groups.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of this analytical approach lies in synthesizing the data from all four methods.

This integrated approach forms a self-validating system:

-

MS confirms the molecular weight matches the expected formula C₈H₁₂N₂O₂ (as [M+H]⁺).

-

IR confirms the presence of the key functional groups: -OH, -NH₃⁺, Ar-O-C, and the aromatic ring.

-

¹³C NMR confirms the presence of exactly 8 unique carbon atoms, divided into the expected aromatic and aliphatic regions.

-

¹H NMR confirms the proton count, the specific 1,2,4-trisubstitution pattern on the ring through its coupling patterns, and the presence and connectivity of the -O-CH₂-CH₂-OH side chain.

When the data from all four analyses are consistent with the known structure of 2,4-Diaminophenoxyethanol Dihydrochloride and with each other, the identity and structural integrity of the material can be confirmed with a high degree of scientific confidence.

References

-

American Institute of Chemists. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CIR (Cosmetic Ingredient Review). (2024, September 30). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

-

European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. Retrieved from [Link]

-

Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 [chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. 2,4-diaminophenoxyethanol Hcl - analysis - Analytice [analytice.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. 2,4-Diaminophenoxyethanol 2HCl | 66422-95-5 | FD38978 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties [mdpi.com]

- 11. uab.edu [uab.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 14. youtube.com [youtube.com]

A Technical Guide to the Thermal Characterization of 2,4-Diaminophenoxyethanol Dihydrochloride: Melting Point and Thermal Decomposition

Introduction

2,4-Diaminophenoxyethanol Dihydrochloride (CAS No: 66422-95-5) is a primary intermediate chemical compound with significant applications in the cosmetics industry, particularly as an oxidation colorant or "coupler" in permanent hair dye formulations[1][2]. In these systems, it reacts with a developer in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, stable colorant molecules within the hair shaft, ensuring long-lasting and vibrant color[1].

The thermal stability of this compound is a critical parameter that dictates its safety, storage, handling, and performance during manufacturing and formulation. The melting point serves as a crucial indicator of purity, while the decomposition temperature defines the upper limit of its thermal stability before it undergoes chemical breakdown. An in-depth understanding of these properties is paramount for researchers, formulation scientists, and quality control professionals to ensure product integrity, batch-to-batch consistency, and operational safety. This guide provides a comprehensive analysis of the melting point and decomposition behavior of 2,4-Diaminophenoxyethanol Dihydrochloride, synthesizing available data with expert insights and standardized analytical protocols.

Physicochemical Identity

A precise understanding of the compound's identity is fundamental to the interpretation of its physical properties.

| Identifier | Value |

| Chemical Name | 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[2][3] |

| Synonyms | 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride; 2,4-Diaminophenoxyethanol 2HCl[1][4] |

| CAS Number | 66422-95-5[1] |

| Molecular Formula | C₈H₁₄Cl₂N₂O₂[1][4] |

| Molecular Weight | 241.12 g/mol [5] |

| Appearance | White to light yellow or pale grey crystalline powder[1][4][6] |

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range.

Reported Values and Discrepancies

A review of scientific literature and supplier documentation reveals a notable variance in the reported melting point of 2,4-Diaminophenoxyethanol Dihydrochloride. This variability is a key point of consideration for any researcher.

| Melting Point Range / Value | Source(s) | Notes |

| 222-224 °C | Smolecule, Echemi, ChemicalBook, Zhishang Bio[1][3][6][7][8] | This is the most frequently cited range, with the narrowness suggesting high purity[1][7]. |

| 204-208 °C | TCI Chemicals | A distinctly lower range provided by a major chemical supplier. |

| 242.5 °C | European Commission (SCCP)[9] | A specific value reported in a detailed safety assessment, indicating high authority. |

| 74-76 °C | ChemBK[4] | This value is a significant outlier and may correspond to a different substance or a solvate/hydrate form. |

Expert Discussion on Causality and Variability

The observed discrepancies in melting point are not arbitrary; they are rooted in specific physicochemical and analytical factors. As a senior scientist, it is crucial to understand these underlying causes rather than merely accepting a published value.

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. The 222-224 °C range is often associated with high-purity material (≥99%)[1]. A lower and broader range could indicate the presence of residual solvents, starting materials, or side-products from its synthesis[10][11].

-

Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique lattice structure and, consequently, a distinct melting point. The sharp, higher value of 242.5 °C reported by the SCCP could represent a different, more stable polymorph compared to the material that melts at 222-224 °C[9].

-

Analytical Method and Parameters: The technique used for determination plays a critical role.

-

Heating Rate: A faster heating rate in a Differential Scanning Calorimetry (DSC) or capillary apparatus can result in a higher observed melting temperature. For reliable and comparable results, a standardized slow heating rate (e.g., 1 °C/min) is essential.

-

Sample Preparation: Inadequate drying of the sample can leave residual moisture, which can act as an impurity. The physical nature of the sample, such as particle size, can also influence heat transfer and the observed melting behavior.

-

Recommended Protocol for Melting Point Determination (USP <741> / Capillary Method)

To ensure trustworthy and reproducible results, a standardized protocol is essential. This method provides a self-validating system for quality control.

-

Apparatus: A calibrated capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry, typically by drying under vacuum at a temperature well below the melting point (e.g., 60-80 °C) for several hours.

-

If necessary, gently pulverize the sample to a fine, uniform powder to ensure efficient packing.

-

Pack the dry sample into a standard capillary tube to a height of 2-4 mm.

-

-

Determination:

-

Place the packed capillary into the apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Once this temperature is reached, adjust the heating rate to a slow, constant increase of 1-2 °C per minute.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts completely.

-

-

Reporting: The melting point is reported as the range T₁ to T₂. For a high-purity sample, this range should be narrow (≤ 2 °C).

Visualization: Melting Point Determination Workflow

Caption: Workflow for standardized melting point determination.

Thermal Decomposition Analysis

Thermal decomposition is the chemical breakdown of a substance by heat. For 2,4-Diaminophenoxyethanol Dihydrochloride, this process is of significant safety concern.

Onset of Decomposition and Hazardous Byproducts

Specific data on the exact onset temperature of decomposition is scarce in publicly available literature, with most sources indicating that decomposition begins at temperatures above the melting point[6][7]. The compound's classification as "air sensitive" suggests that the presence of oxygen may lower the decomposition temperature and accelerate the process[4][7].

Crucially, thermal decomposition can lead to the release of toxic and corrosive vapors. Given the compound's structure as a dihydrochloride salt of an aromatic amine, the expected hazardous byproducts include:

-

Hydrogen Chloride (HCl): A corrosive and toxic gas[7].

-

Nitrogen Oxides (NOx): Toxic gases formed from the amine groups.

-

Phosgene: A potential, highly toxic byproduct mentioned in safety literature.

-

Carbon Oxides (CO, CO₂): Standard products of organic combustion/decomposition.

This potential for hazardous off-gassing necessitates that the compound be handled with appropriate engineering controls, such as local exhaust ventilation, especially when heated[12].

Recommended Protocol for Thermogravimetric Analysis (TGA)

To definitively determine the decomposition temperature and understand the thermal stability profile, Thermogravimetric Analysis (TGA) is the authoritative method. TGA measures the change in mass of a sample as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the powdered sample into a ceramic (e.g., alumina) or platinum TGA pan.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent premature oxidative decomposition. For comparison, a separate run in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit well beyond the expected decomposition (e.g., 600 °C).

-

Heating Rate: A constant heating rate of 10 °C/min is standard for screening purposes.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant weight loss (e.g., >1-5%) is observed, or more formally by the intersection of the baseline tangent with the tangent of the decomposition curve.

-

Visualization: TGA Experimental Workflow

Caption: Standardized workflow for Thermogravimetric Analysis (TGA).

Summary and Recommendations

This guide provides a detailed examination of the thermal properties of 2,4-Diaminophenoxyethanol Dihydrochloride, highlighting the critical importance of these parameters for its safe and effective use.

Summary of Thermal Properties:

| Property | Value / Observation | Significance |

| Melting Point | Commonly reported as 222-224 °C ; other values exist due to purity, polymorphic, or analytical variations[1][7][9]. | Primary indicator of identity and purity. A narrow range is desirable. |

| Decomposition | Onset occurs at or above the melting point [7]. | Defines the upper limit for safe handling and processing. |

| Decomposition Products | Releases hazardous gases including HCl, NOx, and potentially phosgene [7]. | Critical safety consideration, requiring proper ventilation and PPE when heating. |

Recommendations for Professionals:

-

Verify Identity and Purity: Always treat the melting point as a key quality control specification. A new batch of material should be verified against its Certificate of Analysis using a standardized protocol.

-

Respect Thermal Limits: Avoid heating the material close to or above its melting point unless it is part of a controlled reaction. Uncontrolled heating can lead to rapid decomposition.

-

Ensure Adequate Safety Measures: When handling the compound, especially during operations involving heat, always use appropriate personal protective equipment (PPE) and ensure work is conducted in a well-ventilated area or fume hood to mitigate exposure to hazardous decomposition products[12][13].

-

Consider the Source: Be aware that material from different suppliers may exhibit different thermal profiles due to variations in purity or crystalline form. When developing a new formulation, it is wise to characterize the specific material being used.

References

-

Smolecule. (2023, August 15). Buy 2,4-Diaminophenoxyethanol. 7

-

TCI Chemicals. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. Link

-

Santa Cruz Biotechnology, Inc. (2016, March 29). SC-352254 - SAFETY DATA SHEET. Link

-

ChemBK. (2024, April 9). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. 4

-

Echemi. 2,4-Diaminophenoxyethanol dihydrochloride SDS, 66422-95-5 Safety Data Sheets. 6

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. 9

-

Autech Industry Co.,Ltd. Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. 1

-

Biosynth. (2021, May 29). Safety Data Sheet. 12

-

AK Scientific, Inc. 2,4-Diaminophenoxyethanol 2HCl - Safety Data Sheet. 13

-

Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. 14